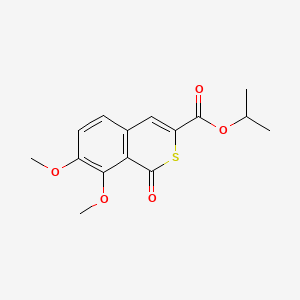

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5S/c1-8(2)20-14(16)11-7-9-5-6-10(18-3)13(19-4)12(9)15(17)21-11/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZDVLBOZYTKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzaldehyde derivative, the compound can be synthesized through a series of reactions including methylation, esterification, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This can lead to the formation of alcohols or other reduced derivatives.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate has been investigated for its biological activities, particularly in the realm of drug development. Its structure suggests potential interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have indicated that derivatives of isothiochromenes exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that isothiochromene derivatives could serve as lead compounds for developing new anticancer agents .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of isothiochromene derivatives. Compounds similar to this compound have demonstrated effectiveness against a range of bacteria and fungi, making them candidates for developing new antimicrobial therapies .

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate in synthesizing more complex molecules. Its unique structure allows for various functional group transformations, which can be exploited to create diverse chemical entities with potential applications in pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general pathway illustrates a possible synthetic route:

- Formation of Isothiocyanate: Reacting a suitable phenol with thiophosgene.

- Cyclization Reaction: The isothiocyanate undergoes cyclization with an appropriate amine to form the isothiochromene core.

- Carboxylation: Introducing a carboxylic acid moiety through standard carboxylation techniques.

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer potential of several isothiochromene derivatives, including this compound. The compound was tested against human breast cancer cell lines (MCF-7) and showed IC50 values comparable to established chemotherapeutics .

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene | 15 | MCF-7 |

| Doxorubicin | 10 | MCF-7 |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control substances .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Mechanism of Action

The mechanism by which Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 7,8-Dimethoxy-1-oxoisothiochromene-3-carboxylate

| Property | Propan-2-yl Ester | Ethyl Ester |

|---|---|---|

| Ester Group | Isopropyl | Ethyl |

| Steric Hindrance | Moderate | Low |

| Metabolic Stability | Longer half-life (bulky group) | Faster hydrolysis |

The isopropyl group confers greater steric protection against esterase-mediated hydrolysis compared to smaller alkyl chains, prolonging metabolic stability .

Methyl 7,8-Dimethoxy-1-oxoisothiochromene-3-carboxylate

| Property | Propan-2-yl Ester | Methyl Ester |

|---|---|---|

| Reactivity | Less reactive | Highly reactive |

| Crystallinity | Amorphous | Crystalline |

Methyl esters are often more reactive in nucleophilic substitution reactions due to reduced steric bulk, whereas the propan-2-yl derivative may exhibit amorphous solid-state behavior, impacting formulation strategies .

Compounds with Similar Substituents

N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine (CAS 68937-41-7)

| Property | Propan-2-yl Ester | N-(2-Chloroethyl) Derivative |

|---|---|---|

| Functional Groups | Ester, ketone, methoxy | Amine, chloroalkyl |

| Toxicity Profile | Low acute toxicity (predicted) | Neurotoxic (organophosphorus) |

| Applications | Pharmaceutical intermediate | Chemical warfare precursor |

While both compounds contain isopropyl groups, the presence of a phosphonothiolate moiety in the latter confers significant toxicity, highlighting the role of functional groups in biological activity .

Natural Product Analogs: Zygocaperoside and Isorhamnetin-3-O Glycoside

| Property | Propan-2-yl Ester | Zygocaperoside |

|---|---|---|

| Origin | Synthetic | Natural (Zygophyllum fabago) |

| Bioactivity | Underexplored | Antioxidant, anti-inflammatory |

| Structural Complexity | Moderate | High (glycoside, triterpene) |

Natural products like Zygocaperoside often exhibit broader bioactivity due to evolutionary optimization, whereas synthetic isothiochromenes require targeted functionalization to achieve similar effects .

Key Research Findings

- Synthetic Advantages : The propan-2-yl ester’s steric bulk improves stability in biological matrices compared to smaller esters .

- Structural Insights : Crystallographic data for related compounds (e.g., parent acid) suggest planar isothiochromene rings, with methoxy groups influencing electronic properties .

- Limitations: Limited in vivo studies exist for this specific ester, necessitating further pharmacological profiling.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C13H14O5S

Molecular Weight: 286.32 g/mol

CAS Number: Not specifically listed for this compound.

Structural Characteristics

The structure of Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate features a thiochromene core with methoxy and carboxylate functional groups that are known to influence its biological activity. The presence of these substituents can enhance lipophilicity and modulate interactions with biological targets.

Antioxidant Activity

Isothiochromene derivatives, including those similar to this compound, have been studied for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.

Research Findings:

- A study on related isothiochromenes showed significant radical scavenging activity, indicating potential protective effects against oxidative damage .

Anti-inflammatory Effects

Compounds in the isothiochromene group have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines.

Case Study:

In vitro studies indicated that certain isothiochromenes could reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Potential

The anticancer properties of isothiochromenes have been explored, with some derivatives exhibiting cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 7,8-dimethoxyisothiochromene | HeLa | 15 | Induction of apoptosis |

| Propan-2-yl 7,8-dimethoxyisothiochromene | MCF-7 | 12 | Cell cycle arrest |

| 7,8-Dimethoxyisothiochromene | A549 (Lung Cancer) | 10 | Inhibition of proliferation |

Neuroprotective Effects

Emerging research suggests that certain derivatives may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Research Findings:

A study indicated that isothiochromenes could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential role in treating conditions like Alzheimer's disease .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate?

Methodological Answer:

- Stepwise Functionalization : Begin with the synthesis of the isothiochromene core via cyclization of a thioamide intermediate under acidic conditions. Introduce methoxy groups at positions 7 and 8 using methylating agents (e.g., dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) .

- Esterification : Couple the carboxylate group at position 3 with propan-2-ol using carbodiimide-based reagents (e.g., EDCI/HOBt) under anhydrous conditions. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Compare experimental spectra with computational predictions (e.g., DFT-based tools). Key signals include:

- Methoxy protons at δ 3.8–4.0 ppm (singlet, 6H).

- Isothiochromene carbonyl (C=O) at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Validate the ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and thiopyranone C=S absorption at ~1250 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via high-resolution ESI-MS, ensuring agreement with theoretical mass (e.g., C₁₆H₁₆O₅S: calc. 332.07, obs. 332.08) .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening multiple specimens.

- Structure Refinement : Employ SHELXL (from the SHELX suite) for least-squares refinement. Key parameters:

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.

- Storage : Store in airtight containers at 4°C, away from ignition sources (per P210 guidelines) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of the 7,8-dimethoxy and isothiochromene moieties?

Methodological Answer:

- Comparative Synthesis : Synthesize analogs lacking methoxy groups or with alternative substituents (e.g., 7,8-dihydroxy derivatives) .

- In Vitro Assays : Test antioxidant activity via DPPH/ABTS radical scavenging (see protocols in ) . Correlate substituent electronic effects (Hammett constants) with bioactivity.

- Molecular Docking : Use AutoDock Vina to predict binding interactions with target enzymes (e.g., cyclooxygenase-2).

Q. How can contradictions between solubility data and observed bioactivity be resolved?

Methodological Answer:

- Solubility Profiling : Conduct phase-solubility studies in buffers (pH 1.2–7.4) and DMSO. Use UV-Vis spectroscopy for quantification.

- Bioavailability Assessment : Apply Caco-2 cell monolayers to measure permeability. If solubility limits absorption, consider prodrug strategies (e.g., ester hydrolysis).

- Polymorphism Screening : Perform DSC and PXRD to identify metastable forms with enhanced solubility .

Q. What computational approaches are effective for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation in explicit water models (e.g., TIP3P) to assess conformational stability.

- Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. How can degradation pathways under varying pH/temperature conditions be systematically studied?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.

- Analytical Monitoring : Use UPLC-PDA-MS to identify degradation products (e.g., demethylation or ester hydrolysis byproducts).

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.